2-Octanol, 2-methyl-6-methylene-, formate
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Overview
Description
2-Octanol, 2-methyl-6-methylene-, formate is a chemical compound with the molecular formula C₁₁H₂₀O₂ . It is a monoterpenoid and a subclass of 2,6-dimethyloctane . This compound is known for its unique structure, which includes a formate ester group attached to a branched octanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octanol, 2-methyl-6-methylene-, formate typically involves the esterification of 2-Octanol, 2-methyl-6-methylene- with formic acid or its derivatives . The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Octanol, 2-methyl-6-methylene-, formate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The formate ester can be reduced to yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various esters or ethers depending on the substituent.
Scientific Research Applications
2-Octanol, 2-methyl-6-methylene-, formate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Octanol, 2-methyl-6-methylene-, formate involves its interaction with specific molecular targets and pathways. The formate ester group can undergo hydrolysis to release formic acid, which may interact with cellular components. Additionally, the compound’s structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
- 2-Octanol, 2-methyl-6-methylene-
- 2-Octanol, 2,6-dimethyl-, 2-acetate
- Bicyclo [2.2.1]heptan-2-ol, 1,3,3-trimethyl-, 2-formate
- Bicyclo [2.2.1]hept-5-ene-2-methanol, α,α-dimethyl-, 2-formate
Comparison: 2-Octanol, 2-methyl-6-methylene-, formate stands out due to its unique formate ester group, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
72785-12-7 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
(2-methyl-6-methylideneoctan-2-yl) formate |
InChI |
InChI=1S/C11H20O2/c1-5-10(2)7-6-8-11(3,4)13-9-12/h9H,2,5-8H2,1,3-4H3 |
InChI Key |
RUTJCZQSBRUHJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CCCC(C)(C)OC=O |
Origin of Product |
United States |
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